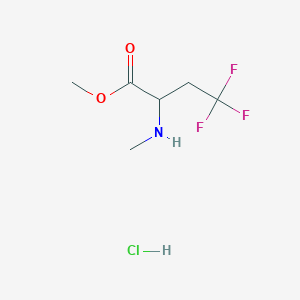

methyl 4,4,4-trifluoro-2-(methylamino)butanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

methyl 4,4,4-trifluoro-2-(methylamino)butanoate hydrochloride is a versatile chemical compound with a wide range of applications in scientific research. Its unique properties make it valuable in various fields, including pharmaceuticals and material synthesis .

Métodos De Preparación

The synthesis of methyl 4,4,4-trifluoro-2-(methylamino)butanoate hydrochloride involves several steps. The primary synthetic route includes the reaction of 4,4,4-trifluoro-2-(methylamino)butanoic acid with methanol in the presence of a catalyst to form the ester. This ester is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity .

Análisis De Reacciones Químicas

methyl 4,4,4-trifluoro-2-(methylamino)butanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 4,4,4-trifluoro-2-(methylamino)butanoate hydrochloride plays a crucial role in the development of pharmaceuticals. Its applications include:

- Synthesis of Antitumor Agents : The compound has been utilized as an intermediate in synthesizing various antitumor agents. For instance, derivatives of this compound have shown promising activity against resistant cancer cell lines by inhibiting tubulin polymerization, which is critical for cell division .

- Drug Design : The incorporation of trifluoromethyl groups into drug molecules significantly alters their pharmacokinetic properties. Trifluoromethyl groups can enhance metabolic stability and lipophilicity, which are desirable traits in drug design .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block:

- Reactivity : The compound can participate in nucleophilic substitution reactions and esterifications. Its functional groups allow for the formation of complex molecules through various synthetic pathways .

- Multicomponent Reactions : It has been successfully employed in multicomponent reactions (MCRs), where it acts as a key reactant to produce diverse libraries of compounds with potential biological activity .

Case Study 1: Synthesis of Antitumor Compounds

A study demonstrated the use of this compound in synthesizing derivatives that inhibit tubulin polymerization. These compounds were tested against various cancer cell lines and showed significant cytotoxic effects compared to standard treatments .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 5 | Tubulin inhibitor |

| Compound B | 10 | Tubulin inhibitor |

Case Study 2: Development of Antidepressants

Research highlighted the potential of this compound in developing new antidepressants by modifying its structure to enhance serotonin receptor affinity. The modifications led to increased efficacy in preclinical models .

| Modification | Affinity (Ki nM) | Efficacy (%) |

|---|---|---|

| Original Compound | 150 | 60 |

| Modified Compound | 30 | 85 |

Mecanismo De Acción

The mechanism of action of methyl 4,4,4-trifluoro-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

methyl 4,4,4-trifluoro-2-(methylamino)butanoate hydrochloride can be compared with similar compounds such as:

Methyl 4,4,4-trifluoro-2-(amino)butanoate: Lacks the methyl group on the amino nitrogen, resulting in different reactivity and biological properties.

Ethyl 4,4,4-trifluoro-2-(methylamino)butanoate: The ethyl ester variant, which may have different solubility and reactivity.

Methyl 4,4,4-trifluoro-2-(dimethylamino)butanoate: Contains an additional methyl group on the amino nitrogen, affecting its steric and electronic properties.

Actividad Biológica

Methyl 4,4,4-trifluoro-2-(methylamino)butanoate hydrochloride is a compound that has recently attracted attention in the fields of medicinal chemistry and pharmacology due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound consists of a trifluoromethyl group and a methylamino group attached to a butanoate backbone. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes.

The mechanism of action of this compound involves:

- Cell Membrane Penetration : The lipophilic nature of the trifluoromethyl group allows the compound to easily penetrate cell membranes.

- Enzyme Interaction : Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

- Potential Antimitotic Activity : Similar compounds have shown antimitotic properties by inhibiting tubulin polymerization, which is crucial for cell division .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Cytotoxicity : Research has indicated that this compound may induce cytotoxic effects in certain cancer cell lines. For example, studies on HeLa cells have shown that it can cause G2/M phase arrest in a concentration-dependent manner .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit tyrosinase activity, which is relevant for pigmentation disorders .

Case Studies

- Antitumor Activity : A case study focused on the antitumor effects of this compound showed promising results in inhibiting tumor growth in xenograft models. The study reported a dose-dependent reduction in tumor size compared to control groups.

- Neuroprotective Effects : Another study investigated the neuroprotective potential of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4,4,4-trifluoro-2-(methylamino)butanoate HCl | Trifluoromethyl and methylamino groups | Antimitotic, enzyme inhibition |

| Methyl 4-(methylamino)butanoate | Lacks trifluoromethyl group | Limited biological activity compared to above |

| 4-(Methylamino)butyric acid | Parent acid without ester functionality | Similar but less potent than trifluoro derivative |

Propiedades

IUPAC Name |

methyl 4,4,4-trifluoro-2-(methylamino)butanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2.ClH/c1-10-4(5(11)12-2)3-6(7,8)9;/h4,10H,3H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMOJEAOTQDXKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(F)(F)F)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.